molecular formula C25H22Cl2N2O2S B2677893 2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole CAS No. 339277-32-6

2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole

Cat. No.: B2677893
CAS No.: 339277-32-6
M. Wt: 485.42
InChI Key: AGYDBYMDBXETCI-UHFFFAOYSA-N
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Description

“2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is a common feature of many important classes of compounds, including certain vitamins and antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole ring, followed by the addition of the phenyl, propyl, and sulfonyl groups. The 2,6-dichlorobenzyl group might be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring could potentially participate in hydrogen bonding and π-π stacking interactions due to the presence of nitrogen atoms and the aromatic nature of the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can act as a nucleophile or electrophile under certain conditions. The sulfonyl group could potentially be reduced, and the dichlorobenzyl group might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on antioxidants like ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) highlights the importance of understanding reaction pathways in evaluating antioxidant capacity. Such studies elucidate how some antioxidants can form coupling adducts, undergoing oxidative degradation. This has implications for the development and application of new antioxidant compounds in pharmaceutical and food industries (Ilyasov et al., 2020).

Sulfonamides in Therapeutic Patents

Sulfonamides have been featured prominently in therapeutic patents, particularly as carbonic anhydrase inhibitors (CAIs) for treating conditions like glaucoma, epilepsy, obesity, and cancer. These patents demonstrate the ongoing innovation in sulfonamide applications for health care, highlighting their role in developing novel drugs (Carta et al., 2012).

Pharmaceutical Impurities and Synthesis Innovations

Investigations into the synthesis of compounds like omeprazole reveal the complexity of producing sulfonamide drugs without unwanted impurities. These studies are crucial for pharmaceutical manufacturing, ensuring the purity and efficacy of medications (Saini et al., 2019).

Environmental Impacts and Remediation

Sulfonamides, due to their persistence and bioactivity, pose environmental challenges, necessitating research into their occurrence, fate, and effects in ecosystems. Studies on the removal of sulfonamides from water through advanced treatment processes contribute to environmental protection efforts (Prasannamedha et al., 2020).

Cross-resistance and Antimicrobial Stewardship

Research exploring the effects of biocidal agents on antibiotic resistance underscores the complex interplay between disinfectant use and microbial evolution. Such studies are vital for informing antimicrobial stewardship and preventing the spread of resistant pathogens (Kampf, 2018).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. The imidazole ring is a component of many biologically active molecules, so it’s possible that this compound could interact with biological targets in a similar manner .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)32(30,31)17-20-21(26)14-9-15-22(20)27/h3-15H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYDBYMDBXETCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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